molecular formula C7H10ClNOS B2725245 Ethyl thiophene-2-carboximidate hydrochloride CAS No. 54610-52-5

Ethyl thiophene-2-carboximidate hydrochloride

Cat. No.: B2725245
CAS No.: 54610-52-5
M. Wt: 191.67
InChI Key: NISYDOWSZJJYCA-UHFFFAOYSA-N
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Description

Ethyl thiophene-2-carboximidate hydrochloride is a useful research compound. Its molecular formula is C7H10ClNOS and its molecular weight is 191.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl thiophene-2-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYDOWSZJJYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 28537-85-1 ethyl thiophene-2-carboximidate hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 28537-85-1 Formula: C₇H₉NOS·HCl Molecular Weight: 191.68 g/mol

Executive Summary

Ethyl thiophene-2-carboximidate hydrochloride (CAS 28537-85-1) acts as a high-reactivity electrophilic intermediate, primarily utilized to introduce the thiophene moiety into complex pharmacophores. As a Pinner salt, it serves as a "masked" ester or amidine equivalent, offering a thermodynamically favorable pathway to synthesize bio-active heterocycles—specifically amidines , imidazolines , and oxazolines —which are ubiquitous in medicinal chemistry programs targeting serine proteases, nitric oxide synthases (NOS), and anti-inflammatory pathways.

This guide provides a rigorous technical breakdown of its synthesis, handling, and application, moving beyond basic properties to actionable experimental strategies.

Chemical Profile & Stability

Unlike its carbon-analog benzimidates, the thiophene ring imparts unique electronic properties (electron-rich, aromatic) that influence the stability of the imidate function.

PropertySpecification / Observation
Appearance White to off-white crystalline solid.
Solubility Soluble in ethanol, methanol, DMSO; sparingly soluble in non-polar ethers.
Hygroscopicity High. The HCl salt is prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to ethyl thiophene-2-carboxylate.
Storage Desiccated at -20°C under inert atmosphere (Argon/Nitrogen).
Stability Thermally labile; decomposes before melting if heated rapidly. The free base is unstable and is rarely isolated.

Synthesis Protocol: The Pinner Reaction

The industrial and laboratory standard for producing CAS 28537-85-1 is the Pinner Reaction . This process requires strict exclusion of water to prevent the formation of the ester byproduct.

Mechanism

The reaction involves the acid-catalyzed addition of ethanol across the cyano group of thiophene-2-carbonitrile. The resulting imidate is trapped as the hydrochloride salt, which precipitates from the reaction matrix, driving the equilibrium forward.

Experimental Workflow (Self-Validating Protocol)

Safety Note: This reaction utilizes anhydrous HCl gas, which is corrosive and toxic. Perform in a well-ventilated fume hood.

Reagents:

  • Thiophene-2-carbonitrile (1.0 eq)

  • Absolute Ethanol (1.1 eq)

  • Anhydrous Diethyl Ether or Dioxane (Solvent)

  • Anhydrous HCl gas (Excess)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with thiophene-2-carbonitrile and absolute ethanol in anhydrous ether (0.5 M concentration).

  • Saturation: Cool the solution to 0°C using an ice/salt bath. Bubble anhydrous HCl gas through the solution for 2–4 hours.

    • Validation Point: The solution should become saturated with HCl. Weight gain of the flask can be monitored to ensure >2 eq of HCl are absorbed.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 24–48 hours.

    • Observation: A heavy white precipitate (the imidate hydrochloride) will crystallize out.

  • Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen blanket).

  • Purification: Wash the cake with copious amounts of cold, anhydrous ether to remove unreacted nitrile and excess acid.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets. Do not heat.

Visualization: Synthesis Pathway

PinnerSynthesis Nitrile Thiophene-2-carbonitrile Intermediate Nitrilium Ion (Activated Complex) Nitrile->Intermediate 0°C, Anhydrous Ethanol Abs. Ethanol Ethanol->Intermediate 0°C, Anhydrous HCl Anhydrous HCl (gas) HCl->Intermediate 0°C, Anhydrous Product Ethyl thiophene-2-carboximidate HCl (CAS 28537-85-1) Intermediate->Product Crystallization (4°C) SideProduct Ethyl thiophene-2-carboxylate (Hydrolysis Byproduct) Product->SideProduct + H2O (Moisture Exposure)

Figure 1: The Pinner Synthesis pathway highlighting the critical moisture-sensitive degradation route.

Applications in Drug Discovery

The imidate salt is a "linchpin" intermediate. It is rarely the final product but serves as the electrophilic partner for nucleophiles, enabling the construction of heterocyclic rings found in bioactive molecules.

A. Synthesis of Thiophene Amidines

Amidines are bioisosteres of guanidines and are critical in designing inhibitors for serine proteases (e.g., Thrombin, Factor Xa).

  • Protocol: React CAS 28537-85-1 with ammonia (methanolic ammonia) or primary/secondary amines.

  • Conditions: The reaction is typically run in methanol at room temperature. The imidate is converted to the amidine hydrochloride.

  • Why use the Imidate? Direct addition of amines to nitriles often requires harsh conditions (high heat, Lewis acids). The imidate intermediate allows this transformation under mild conditions, preserving sensitive functional groups.

B. Synthesis of Imidazolines and Oxazolines

Reaction with 1,2-diamines (e.g., ethylenediamine) or 1,2-aminoalcohols yields 2-substituted imidazolines or oxazolines.[1][2] These scaffolds are prevalent in adrenergic receptor agonists.

Comparative Reactivity Table
NucleophileProduct ClassReaction ConditionMedicinal Utility
Ammonia / Amines AmidineMeOH, RT, 12hProtease Inhibitors, NOS Inhibitors
Ethylenediamine ImidazolineEtOH, RefluxAdrenergic Agonists (e.g., Clonidine analogs)
Hydrazine AmidrazoneEtOH, 0°CPrecursor to Triazoles (Antifungals)
Water EsterpH < 7Hydrolysis (Degradation pathway)
Visualization: Divergent Synthesis Workflow

Applications cluster_0 Nucleophilic Partners cluster_1 Target Scaffolds Imidate Ethyl thiophene-2-carboximidate HCl (Core Intermediate) Amidine Thiophene-2-carboxamidine Imidate->Amidine + R-NH2 (Mild Conditions) Imidazoline 2-(Thiophen-2-yl)-imidazoline Imidate->Imidazoline + Diamine (Cyclization) Triazole 1,2,4-Triazole Derivatives Imidate->Triazole + Hydrazine (Via Amidrazone) Ammonia Ammonia / Amines Diamine Ethylenediamine Hydrazine Hydrazine

Figure 2: Divergent synthetic pathways utilizing the imidate core to access pharmacologically active scaffolds.

References

  • Pinner Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal.[3] "Pinner Reaction."[3][4][5]

    • URL:[Link]

  • Thiophene in Medicinal Chemistry

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1][6][7][8]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Synthesis of Thiophene Amidines via Imidates

    • Title: A Lewis acid-promoted Pinner reaction.[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Safety & Handling of Thiophene Derivatives: Source: Fisher Scientific Safety D

Sources

thermodynamic properties of thiophene-2-carboximidate hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Thiophene-2-Carboximidate Hydrochloride Salts

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The study of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their salts is a cornerstone of modern drug development. These properties govern critical aspects such as solubility, stability, and bioavailability, ultimately influencing the safety and efficacy of a therapeutic agent. While the thiophene moiety is a well-established scaffold in medicinal chemistry, a comprehensive understanding of the thermodynamic landscape of its carboximidate hydrochloride salt derivatives remains an area of active investigation. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic characterization of the . We will delve into the theoretical underpinnings, present detailed experimental protocols, and explore the computational approaches necessary to build a complete thermodynamic profile of these promising compounds.

Introduction: The Significance of Thiophene-2-Carboximidate Hydrochloride Salts in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug design. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of approved drugs. The carboximidate functional group, in turn, offers a versatile platform for modifying the physicochemical properties of a molecule. When protonated to form a hydrochloride salt, the resulting compound often exhibits improved aqueous solubility and stability, which are highly desirable attributes for oral drug delivery.

The thermodynamic properties of these salts, however, are what truly dictate their behavior in a physiological environment. A thorough understanding of parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity is not merely an academic exercise; it is a prerequisite for rational drug design and formulation. These properties influence everything from the dissolution rate of a tablet to the shelf-life of the final product. This guide will provide the necessary tools to elucidate these critical parameters.

Synthesis and Structural Characterization: The Foundation of Thermodynamic Analysis

A meaningful thermodynamic investigation begins with a pure, well-characterized sample. The synthesis of thiophene-2-carboximidate hydrochloride salts typically proceeds via the Pinner reaction or related methods, starting from the corresponding nitrile.

General Synthesis Protocol

A generalized, two-step synthesis is presented below. Note that specific reaction conditions (temperature, solvent, reaction time) may need to be optimized for specific substrates.

Step 1: Formation of the Imidate Ester

  • Dissolve thiophene-2-carbonitrile in an anhydrous alcohol (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours.

  • The product, the ethyl thiophene-2-carboximidate hydrochloride, will typically precipitate and can be collected by filtration.

Step 2: (If necessary) Formation of the Amidine Hydrochloride

  • Suspend the imidate ester hydrochloride in an anhydrous solvent.

  • Add a solution of the desired amine in the same solvent.

  • Stir the reaction at room temperature until completion.

  • The final amidine hydrochloride product can be isolated by filtration and purified by recrystallization.

Critical Importance of Structural Verification

Before any thermodynamic measurements are taken, the identity and purity of the synthesized salt must be unequivocally confirmed. The following techniques are considered essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional atomic arrangement in the crystal lattice. This information is invaluable for interpreting the macroscopic thermodynamic properties. The crystal packing, hydrogen bonding network, and presence of any solvates will have a profound impact on the measured thermodynamic values.

Experimental Determination of Thermodynamic Properties

The following sections detail the primary experimental techniques for characterizing the .

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and solid-solid phase transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the finely ground thiophene-2-carboximidate hydrochloride salt into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan will serve as the reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition.

Data Interpretation:

  • Melting Point (Tₘ): The onset temperature of the melting endotherm.

  • Enthalpy of Fusion (ΔHբᵤₛ): The integrated area of the melting peak. This represents the energy required to break the crystal lattice.

  • Heat Capacity (Cₚ): Can be determined from the DSC baseline shift.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the thermal stability and decomposition profile of the salt.

Experimental Protocol:

  • Weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The resulting TGA curve plots the percentage of weight loss versus temperature.

Data Interpretation:

  • Decomposition Temperature (TᏧ): The temperature at which significant weight loss begins. This is a critical indicator of thermal stability.

  • Residual Mass: The mass remaining at the end of the experiment, which can provide clues about the decomposition products.

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_synthesis Sample Preparation cluster_thermal Thermal Analysis cluster_solution Solution Thermodynamics cluster_data Derived Thermodynamic Properties synthesis Synthesis & Purification characterization Structural Characterization (NMR, FTIR, HPLC, X-ray) synthesis->characterization Purity & Identity Check dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga solubility Solubility Studies characterization->solubility solution_cal Solution Calorimetry characterization->solution_cal melting_point Melting Point (Tₘ) dsc->melting_point enthalpy_fusion Enthalpy of Fusion (ΔHբᵤₛ) dsc->enthalpy_fusion heat_capacity Heat Capacity (Cₚ) dsc->heat_capacity decomposition_temp Decomposition Temp (TᏧ) tga->decomposition_temp gibbs_energy Gibbs Free Energy of Solution (ΔGₛₒₗ) solubility->gibbs_energy enthalpy_solution Enthalpy of Solution (ΔHₛₒₗ) solution_cal->enthalpy_solution entropy_solution Entropy of Solution (ΔSₛₒₗ) gibbs_energy->entropy_solution via Gibbs-Helmholtz Equation enthalpy_solution->entropy_solution via Gibbs-Helmholtz Equation

Caption: Workflow for the experimental determination of thermodynamic properties.

Solubility Studies for Gibbs Free Energy of Solution

The solubility of a drug is a critical parameter that directly impacts its bioavailability. By measuring solubility at different temperatures, we can derive key thermodynamic quantities.

Experimental Protocol (Shake-Flask Method):

  • Prepare saturated solutions of the thiophene-2-carboximidate hydrochloride salt in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at various temperatures (e.g., 298 K, 303 K, 308 K, 313 K).

  • Equilibrate the solutions for 24-48 hours with continuous agitation to ensure equilibrium is reached.

  • Filter the solutions to remove undissolved solid.

  • Determine the concentration of the dissolved salt using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The solubility (S) is the measured concentration.

Thermodynamic Calculations: The Gibbs free energy of solution (ΔGₛₒₗ) can be calculated using the following equation: ΔGₛₒₗ = -RT ln(S) where R is the ideal gas constant and T is the absolute temperature.

The enthalpy (ΔHₛₒₗ) and entropy (ΔSₛₒₗ) of solution can be determined from the van 't Hoff plot (ln(S) vs. 1/T): ln(S) = -ΔHₛₒₗ/R * (1/T) + ΔSₛₒₗ/R

Solution Calorimetry for Enthalpy of Solution

While the van 't Hoff method provides an estimate of the enthalpy of solution, isothermal titration calorimetry (ITC) or solution calorimetry provides a direct and more accurate measurement.

Experimental Protocol (Conceptual):

  • A known amount of the salt is dissolved in a known amount of solvent inside the calorimeter.

  • The heat absorbed or released during the dissolution process is measured directly.

  • This measured heat, when normalized by the number of moles of the salt, gives the enthalpy of solution (ΔHₛₒₗ).

Computational Modeling of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful means to predict and understand the thermodynamic properties of these salts. Density Functional Theory (DFT) is a particularly useful method.

Workflow:

  • Monomer Optimization: The geometry of a single thiophene-2-carboximidate hydrochloride ion pair is optimized in the gas phase.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to calculate the vibrational, rotational, and translational contributions to the enthalpy, entropy, and Gibbs free energy.

  • Crystal Structure Prediction (CSP): If a crystal structure is not available, CSP algorithms can be used to predict the most likely crystal packing arrangements.

  • Lattice Energy Calculation: Using the predicted or experimentally determined crystal structure, the lattice energy (the energy released when the ions come together from the gas phase to form the crystal) can be calculated. This is a key component of the overall thermodynamic profile.

Diagram 2: Relationship of Key Thermodynamic Properties

An In-Depth Technical Guide to Ethyl Thiophene-2-carboximidate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiophene-2-carboximidate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of thiophene, a privileged scaffold in numerous pharmacologically active molecules, this compound and its analogues are explored for a wide range of therapeutic applications. The thiophene ring system is a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, a detailed protocol for its synthesis, its structural characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
Chemical Formula C7H10ClNOS[1]
Molecular Weight 191.68 g/mol [1]
CAS Number 54610-52-5[1]
Appearance Predicted to be a white to off-white crystalline solidGeneral knowledge of hydrochloride salts
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanolGeneral knowledge of hydrochloride salts

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt, also known as a Pinner salt.[2][3][4]

Pinner Reaction Workflow

Caption: Potential synthetic transformations and applications of Ethyl Thiophene-2-carboximidate HCl.

Conclusion

References

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • PMC. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

  • PrepChem. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

Sources

Methodological & Application

Protocol for the Synthesis of N-Substituted Thiophene-2-carboxamidines via Ethyl Thiophene-2-carboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THIO-042

Abstract & Scope

This application note details the optimized procedure for the conversion of ethyl thiophene-2-carboximidate hydrochloride (Pinner salt) into N-substituted thiophene-2-carboxamidines via reaction with primary and secondary amines. Thiophene-2-carboxamidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzamidines in serine protease inhibitors (e.g., Factor Xa, Thrombin) and nitric oxide synthase (iNOS) inhibitors.

This guide addresses the specific challenges of handling hygroscopic imidate salts, competing hydrolysis pathways, and optimizing yields for both aliphatic and aromatic amines.

Chemical Basis & Mechanism[1][2][3][4][5][6]

The Pinner Reaction (Stage II)

The transformation relies on the second stage of the Pinner reaction. The starting material, this compound, contains a highly electrophilic imidate carbon activated by the protonated nitrogen.

Mechanism Description:

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon of the imidate salt.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: Ethanol is eliminated (driven by the restoration of the C=N double bond), yielding the amidine hydrochloride.

  • Equilibrium: The reaction is generally irreversible under anhydrous conditions, but moisture can lead to the thermodynamically stable ester (hydrolysis).

Reaction Pathway Diagram

PinnerMechanism Figure 1: Mechanism of Amidine Formation vs. Hydrolysis Competition Imidate Ethyl Thiophene-2- carboximidate HCl (Electrophile) Intermediate Tetrahedral Intermediate Imidate->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product Thiophene-2- carboxamidine (Product) Intermediate->Product -EtOH SideProduct Ethyl Thiophene-2- carboxylate (Hydrolysis Byproduct) Intermediate->SideProduct +H2O (Moisture) Transition - EtOH (Elimination)

Figure 1: The nucleophilic attack of the amine on the imidate leads to the amidine. Note the critical competition with water (red dotted line), which leads to the ester byproduct.

Critical Process Parameters (CPP)

The success of this reaction is binary: it either works well or fails due to hydrolysis. Control these variables:

ParameterRecommendationRationale
Solvent System Anhydrous Ethanol (EtOH) or Methanol (MeOH).Protic solvents stabilize the transition state. Must be anhydrous to prevent ester formation.
Stoichiometry 1.0 equiv Imidate : 1.1–1.5 equiv Amine.Slight excess of amine ensures complete consumption of the moisture-sensitive imidate.
Temperature 0°C to Room Temperature (RT).Higher temperatures (Reflux) are only required for sterically hindered aromatic amines.
Base Triethylamine (TEA) or DIPEA (Optional).Required if the starting amine is a salt (e.g., amine HCl). For free amines, no base is needed; the product isolates as the HCl salt.
Atmosphere Nitrogen or Argon.Strictly exclude atmospheric moisture.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (Free Amines)

Best for: Primary alkyl amines (e.g., benzylamine, ethylamine).

Reagents:

  • Ethyl thiophene-2-carboximidate HCl (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • Anhydrous Ethanol (0.5 M concentration relative to imidate)

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Add Ethyl thiophene-2-carboximidate HCl (e.g., 1.0 g, 5.2 mmol) to the flask. Add anhydrous ethanol (10 mL) via syringe. The salt may not fully dissolve immediately; this is normal.

  • Addition: Cool the mixture to 0°C (ice bath). Add the Amine (5.7 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 3–12 hours.

    • Checkpoint: The suspension typically clears as the imidate reacts, then may precipitate the amidine salt.

  • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting imidate (Rf ~0.4) should disappear.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove ethanol.

    • Triturate the residue with anhydrous diethyl ether (Et₂O) to precipitate the Amidine Hydrochloride .

    • Filter the solid and wash with cold ether.

  • Purification: If necessary, recrystallize from EtOH/Et₂O.

Protocol B: Synthesis with Aromatic/Hindered Amines

Best for: Anilines or secondary amines which are less nucleophilic.

Reagents:

  • Ethyl thiophene-2-carboximidate HCl (1.0 equiv)[1]

  • Aromatic Amine (1.2 equiv)

  • Triethylamine (1.0 equiv) - Acts as an acid scavenger to keep the aniline nucleophilic.

  • Solvent: Anhydrous DMF or Ethanol.

Procedure:

  • Dissolve the aromatic amine and Triethylamine in anhydrous DMF (or EtOH).

  • Add Ethyl thiophene-2-carboximidate HCl in one portion.

  • Heat the mixture to 60–80°C for 6–18 hours.

  • Workup: Cool to RT. Pour into ice water.

    • If solid precipitates: Filter and wash with water (removes salts).

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Amidine Synthesis Start Start: Weigh Imidate HCl (Hygroscopic!) Solvent Suspend in Anhydrous EtOH (Under N2) Start->Solvent AddAmine Add Amine (1.1 equiv) 0°C -> RT Solvent->AddAmine Check TLC/LCMS Check (3-12 Hours) AddAmine->Check WorkupSolid Precipitate w/ Ether Filter Solid Check->WorkupSolid Precipitate forms WorkupLiquid Evaporate Solvent Column Chromatography Check->WorkupLiquid Soluble Product Final Pure Thiophene Amidine HCl WorkupSolid->Final WorkupLiquid->Final

Figure 2: Decision tree for workup based on product solubility.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following data points.

MethodExpected Observation (Success)Indication of Failure (Hydrolysis)
1H NMR (DMSO-d6) Thiophene protons (3H) + Amidine NH signals (broad singlets, often >9.0 ppm). Loss of ethoxy group (-OCH₂CH₃).Presence of ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).
IR Spectroscopy Strong C=N stretch at 1610–1660 cm⁻¹ .Strong C=O stretch (Ester) at 1710–1730 cm⁻¹ .
LC-MS Mass peak [M+H]⁺ corresponding to Amidine.Mass peak corresponding to Ethyl Thiophene-2-carboxylate.
Troubleshooting Guide
  • Problem: Product smells like esters (fruity).

    • Cause: Moisture ingress hydrolyzed the imidate.

    • Solution: Use fresh anhydrous solvent and dry the imidate salt in a desiccator before use.

  • Problem: Low yield with aniline derivatives.

    • Cause: Low nucleophilicity.

    • Solution: Switch solvent to DMF and increase temperature to 80°C.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Protocols. Link

  • Caron, S., et al. (2010).[2][3] "Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines." Journal of Organic Chemistry, 75(3), 945-947.[2] Link

  • Lange, U., et al. (2013). "A Lewis acid-promoted Pinner reaction."[4] Beilstein Journal of Organic Chemistry, 9, 179–185. Link

  • BenchChem. (2025). "The Pinner Reaction: A Technical Guide to the Synthesis." Link

Sources

Application Note & Protocol: Synthesis of Thiophene-2-Carboxamidrazone from Ethyl Thiophene-2-Carboximidate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Thiophene-Based Amidrazones

Amidrazones are a unique class of compounds characterized by a distinctive R-C(=NR')NHNH₂ functional group.[1] Their true value in medicinal chemistry and synthetic organic chemistry lies in their versatility. They serve as crucial precursors for synthesizing a wide array of nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, 1,2,4-triazines, and tetrazoles.[1] Many amidrazone derivatives themselves exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1]

The thiophene ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties imparted by the sulfur heteroatom, allows it to modulate a molecule's physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[2][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of thiophene-2-carboxamidrazone. The conversion of ethyl thiophene-2-carboximidate hydrochloride to the corresponding amidrazone is a fundamental transformation that provides a key building block for the development of novel therapeutic agents and complex molecular architectures.

Reaction Principle and Mechanism

The conversion of an imidate ester hydrochloride to an amidrazone is a classic nucleophilic substitution reaction. The core principle involves the reaction of a highly nucleophilic hydrazine molecule with the electrophilic carbon atom of the imidate group.

Mechanism: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbon of the protonated imidate. This forms a tetrahedral intermediate.

  • Elimination: The intermediate is unstable and collapses. The ethoxy group (-OEt) is an excellent leaving group, especially after protonation from the reaction medium, and is eliminated as ethanol. A final deprotonation step yields the stable amidrazone product.

The use of an imidate salt, such as the hydrochloride, is advantageous as it enhances the electrophilicity of the imidate carbon, thereby facilitating the nucleophilic attack by hydrazine.

Caption: Reaction mechanism for amidrazone synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures high purity and yield.

Materials and Reagents
  • This compound: The starting material. Ensure it is dry and stored in a desiccator.

  • Hydrazine monohydrate (NH₂NH₂·H₂O): A common and stable source of hydrazine.[6][7] Use a fresh bottle for best results.

  • Anhydrous Ethanol or Methanol: Serves as the reaction solvent. The choice of solvent is critical as it must solubilize the starting salt without reacting with it prematurely. Alcohols are ideal for this purpose.[8][9][10]

  • Deionized Water: For washing.

  • Diethyl Ether: For washing the final product.

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions requiring heating)

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-2-carboximidate HCl (e.g., 10 mmol, 1 equivalent).

  • Solubilization: Add anhydrous ethanol (or methanol) (30-40 mL) to the flask. Stir the mixture at room temperature until the imidate salt is completely dissolved. The dissolution indicates the starting material is ready for reaction.

  • Nucleophile Addition: Slowly add hydrazine monohydrate (e.g., 12 mmol, 1.2 equivalents) dropwise to the stirring solution at room temperature.

    • Causality Insight: A slight excess of hydrazine (1.1-1.5 equivalents) is used to drive the reaction to completion and ensure all the starting imidate is consumed.[10] Using a large excess can complicate purification. The reaction is typically exothermic; a slow, controlled addition prevents a rapid temperature increase.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expertise Note: For many imidates, the reaction is complete within 2-4 hours at room temperature.[8] If the reaction is sluggish, it can be gently warmed to 40-50°C. Overheating should be avoided as it can lead to side reactions.

  • Product Isolation: Upon completion, the amidrazone product, often as a hydrochloride salt, may precipitate from the solution. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid sequentially with a small amount of cold ethanol to remove any unreacted hydrazine.

    • Follow with a wash of diethyl ether to remove residual ethanol and aid in drying.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain the final product, thiophene-2-carboxamidrazone.

Summary of Reaction Parameters

The following table summarizes the critical quantitative data for this protocol, allowing for easy comparison and replication.

ParameterRecommended ValueRationale & Justification
Molar Ratio (Imidate:Hydrazine) 1 : 1.2A slight excess of hydrazine ensures complete conversion of the limiting reagent (imidate).[10]
Solvent Anhydrous Ethanol/MethanolExcellent solvent for the imidate salt; the leaving group is the conjugate base of the solvent.[8]
Temperature Room Temperature (20-25°C)Sufficient for the highly reactive imidate; avoids potential side-product formation at higher temperatures.[8]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be monitored by TLC for optimization.
Typical Yield > 85%This efficient reaction generally provides high yields of the desired product.
Product Appearance White to off-white crystalline solidThe expected physical state of the purified amidrazone salt.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

G A 1. Dissolve Imidate HCl in Anhydrous Ethanol B 2. Add Hydrazine Monohydrate (1.2 eq) A->B C 3. Stir at Room Temp (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Isolate Product (Precipitation/Concentration) D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol, then Diethyl Ether F->G H 8. Dry Under Vacuum G->H I Final Product: Thiophene-2-carboxamidrazone H->I

Caption: Step-by-step experimental workflow diagram.

Characterization and Validation

To confirm the identity and purity of the synthesized thiophene-2-carboxamidrazone, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of thiophene protons and the -NH and -NH₂ protons of the amidrazone moiety.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To identify the carbon skeleton, including the characteristic C=N carbon of the amidrazone.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as N-H stretches (typically a broad signal around 3100-3400 cm⁻¹) and the C=N stretch (around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

These analytical methods provide a robust, self-validating system to ensure the structural integrity of the final product.[8]

References

  • Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929.
  • Pentelute, B. L., & Kent, S. B. (2010). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Protein and Peptide Letters, 17(4), 464-473.
  • El-Awa, A. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194.
  • Al-Ostath, A. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC, 2010(i), 221-269.
  • Sagan, F., et al. (2022).
  • Al-Ostath, A., El-Awa, A., & El-Faham, A. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC, 2010(i), 221-269.
  • Baviskar, A. T., et al. (2021). A new synthetic route towards multifunctionalized cyclic amidrazones for feeding chemical space. Organic & Biomolecular Chemistry, 19(3), 595-600.
  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-54.
  • Biris, C. G., et al. (2023).
  • Al-Ghorbani, M., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.
  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD), 8(6), 133-139.
  • Asati, V., & Sharma, S. (2015). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 95-101.
  • Al-Ghorbani, M., et al. (2021). Thiophene-Based Compounds. Encyclopedia, 1(4), 1059-1077.
  • Sivasankar, P., & Padmini, V. (2012). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. E-Journal of Chemistry, 9(4), 2329-2336.
  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2380.
  • Gouda, M. A., et al. (2013).
  • Gouda, M. A., et al. (2013).

Sources

preparation of ethyl thiophene-2-carboximidate hydrochloride via Pinner reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl Thiophene-2-Carboximidate Hydrochloride via Pinner Reaction

Part 1: Executive Summary & Strategic Context

Objective: To provide a rigorous, reproducible protocol for the synthesis of this compound (also known as Pinner salt) from thiophene-2-carbonitrile.

Scientific Context: The Pinner reaction is the gold-standard method for converting nitriles into imidates (imino ethers) using acid catalysis. While the reaction is robust for simple aliphatic nitriles, heteroaromatic substrates like thiophene-2-carbonitrile require specific attention to electronic effects and moisture control. The resulting imidate salt is a versatile electrophilic intermediate, serving as a critical gateway to:

  • Amidines: Via reaction with ammonia/amines (common in serine protease inhibitors).

  • Orthoesters: Via reaction with excess alcohol.

  • Thiazoles/Oxazoles: Via condensation with bifunctional nucleophiles.

Critical Challenge: The imidate hydrochloride salt is hygroscopic and kinetically unstable toward hydrolysis. In the presence of moisture, it rapidly reverts to the ester (ethyl thiophene-2-carboxylate) or hydrolyzes to the amide. Success depends entirely on the exclusion of water and strict temperature control.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium species. This species is susceptible to nucleophilic attack by the oxygen atom of ethanol.

Key Mechanistic Insight: Thiophene is electron-rich (π-excessive). Unlike electron-deficient benzonitriles which are highly reactive to nucleophiles, the thiophene ring donates electron density to the nitrile carbon, potentially reducing its electrophilicity. Therefore, saturation with HCl is not just catalytic; it is required to drive the equilibrium forward and stabilize the product as the hydrochloride salt.

PinnerMechanism cluster_conditions Critical Conditions Nitrile Thiophene-2-CN Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + H+ (Protonation) HCl HCl (gas) HCl->Nitrilium Imidate Imidate Salt (Product) Nitrilium->Imidate + EtOH (Nucleophilic Attack) Ethanol Ethanol (Dry) Ethanol->Imidate Hydrolysis Hydrolysis (Side Reaction) Imidate->Hydrolysis + H2O Ester Ethyl Ester (Impurity) Hydrolysis->Ester

Figure 1: Mechanistic pathway of the Pinner reaction showing the activation of the nitrile and the competing hydrolysis pathway.

Part 3: Experimental Protocol

Safety Warning: Hydrogen chloride (HCl) gas is corrosive and toxic. Thiophene derivatives are often malodorous and potentially toxic. All operations must be performed in a well-ventilated fume hood.

Materials & Reagents
ReagentRoleSpecification (Critical)
Thiophene-2-carbonitrile SubstratePurity >98%. Liquid/Low-melting solid.
Ethanol (Absolute) Reactant/SolventMust be anhydrous. Dry over 3Å molecular sieves for 24h prior to use.
Diethyl Ether PrecipitantAnhydrous (ACS Grade).
HCl Gas ReagentGenerated in situ (H₂SO₄ + NaCl) or from a lecture bottle.
Drierite/CaCl₂ Drying AgentFor guard tubes (exclusion of atmospheric moisture).
Step-by-Step Methodology

Step 1: System Preparation (Dehydration)

  • Oven-dry a 250 mL three-necked round-bottom flask (RBF), a gas inlet tube, and a magnetic stir bar at 120°C for at least 2 hours.

  • Assemble the glassware while hot under a stream of dry nitrogen or argon.

  • Fit the flask with the gas inlet tube (extending to the bottom), a thermometer, and a calcium chloride (CaCl₂) drying tube at the outlet to prevent back-suction of moisture.

Step 2: Reagent Charging

  • Charge the flask with Thiophene-2-carbonitrile (10.9 g, 100 mmol) .

  • Add Absolute Ethanol (4.6 g, 100 mmol, 1.0 equiv) .

    • Note: Using a slight excess of ethanol (1.1 equiv) is acceptable, but large excesses can solubilize the product, making precipitation difficult.

  • Add Anhydrous Diethyl Ether (30-50 mL) as a co-solvent.

    • Expert Tip: Ether reduces the solubility of the imidate salt, facilitating crystallization. If the mixture is too concentrated, the salt may "oil out" rather than crystallize.

Step 3: HCl Saturation (The Pinner Step)

  • Cool the reaction mixture to 0°C using an ice-salt bath.

  • Begin bubbling anhydrous HCl gas through the solution with slow stirring.

  • Monitor Temperature: The reaction is exothermic. Do not allow the temperature to rise above 5°C.

  • Saturation Check: Continue bubbling until the solution is saturated.

    • Gravimetric Method: Weigh the flask before and after addition. You require at least 1.1 to 1.5 equivalents of HCl by mass (~4.0 - 5.5 g).

  • Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (0–4°C) for 24 to 48 hours .

Step 4: Isolation & Purification

  • After the incubation period, the mixture should contain a heavy precipitate or a solidified mass.

  • Add 100 mL of cold, anhydrous diethyl ether to the flask to complete precipitation.

  • Break up any solid lumps with a glass rod (quickly to avoid moisture absorption).

  • Filter the solid rapidly through a sintered glass funnel (Schlenk frit preferred) under inert gas or dry air.

  • Wash the filter cake with copious amounts of cold, anhydrous ether to remove unreacted nitrile and excess HCl.

  • Drying: Dry the white crystalline solid in a vacuum desiccator over KOH pellets (to absorb residual HCl) and P₂O₅ (to absorb moisture).

Part 4: Quality Control & Characterization

Since the imidate hydrochloride is an intermediate, full characterization often involves converting a small aliquot to the stable ester or amidine. However, direct analysis is possible if performed rapidly in deuterated DMSO (DMSO-d6).

Expected Data:

  • Appearance: White to off-white hygroscopic crystalline solid.

  • IR Spectroscopy (ATR):

    • ~3100-2800 cm⁻¹: Broad N-H stretching (ammonium salt).

    • ~1630-1650 cm⁻¹: Strong C=N stretching (Imidate characteristic).

    • Absence: The sharp Nitrile (C≡N) peak at ~2220 cm⁻¹ should be completely absent.

  • ¹H NMR (300 MHz, DMSO-d6):

    • Note: In DMSO, you may see partial hydrolysis signals.

    • δ 11.0-12.0 (br s, 2H): =NH₂⁺ protons.

    • δ 7.8-8.2 (m, 2H): Thiophene ring protons (shifted downfield relative to nitrile).

    • δ 7.2-7.4 (m, 1H): Thiophene ring proton.

    • δ 4.4-4.6 (q, 2H): O-CH₂ -CH₃ (Deshielded by adjacent oxygen and cationic nitrogen).

    • δ 1.3-1.4 (t, 3H): O-CH₂-CH₃ .

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Product is an oil, not a solid. Solvent too polar or temperature too high.Add more dry ether and scratch the flask walls with a glass rod. Cool to -20°C.
Low Yield. Incomplete saturation with HCl or wet ethanol.Ensure ethanol is dried over sieves. Re-saturate with HCl gas until "fuming".
Product turns to liquid on filter. Hydrolysis. High humidity in lab.Use a Schlenk frit under nitrogen. Do not expose to air for >30 seconds.

Part 5: Workflow Visualization

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere Mix Mix: Thiophene-CN + EtOH Solvent: Et2O (optional) Setup->Mix Gas Add HCl Gas Temp < 5°C (Exothermic!) Mix->Gas Age Incubate 24-48h @ 4°C Gas->Age Precip Precipitation Add excess dry Ether Age->Precip Filter Filtration Rapid, protect from moisture Precip->Filter Store Storage Vacuum Desiccator (P2O5) Filter->Store

Figure 2: Operational workflow for the synthesis and isolation of the Pinner salt.

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. [Link]

    • The definitive review on Pinner synthesis mechanisms and conditions.
  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. The original discovery of the reaction.
  • Decroix, B., Morel, J., & Pastour, P. (1972). Recherches dans la série du thiophène. Bulletin de la Société Chimique de France, 1848. Specific applications of Pinner chemistry in thiophene series.
  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[1] Journal of the American Chemical Society, 84(18), 3491–3504. [Link]

    • Discusses the stability and reactivity of imid

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidine Formation with Ethyl Thiophene-2-Carboximidate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Reagent ID: Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt) Reaction Class: Pinner Reaction (Stage II: Aminolysis) Support Level: Advanced Organic Synthesis

Core Directive: The "Race Against Hydrolysis"

As a researcher working with ethyl thiophene-2-carboximidate HCl , you are performing the second stage of a Pinner reaction. Your objective is to displace the ethoxy group with an amine (or ammonia) to form an amidine.

The central challenge is kinetic competition. The imidate carbon is highly electrophilic, but it does not discriminate between your amine nucleophile and adventitious water.

  • Success: Amine attack

    
     Amidine.[1]
    
  • Failure (Acidic/Neutral): Water attack

    
     Ethyl thiophene-2-carboxylate (Ester reversion).
    
  • Failure (Basic): Water attack

    
     Thiophene-2-carboxamide (Amide formation).
    

Because the thiophene ring is electron-rich, it stabilizes the intermediate cation less effectively than electron-deficient aromatics (like nitrobenzene), making the imidate bond slightly more labile and prone to hydrolysis if the reaction stalls.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and eliminate the red paths.

G Start Imidate HCl Salt (Starting Material) FreeBase Free Imidate (Transient) Start->FreeBase Neutralization (Base/Excess Amine) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + Amine Ester Byproduct: Ethyl Ester FreeBase->Ester + H₂O (Low pH) Amide Byproduct: Thiophene Carboxamide FreeBase->Amide + H₂O (High pH) Amidine Target Amidine Tetrahedral->Amidine - EtOH Water H₂O (Contaminant) Water->FreeBase Amine R-NH₂ (Nucleophile)

Figure 1: Reaction landscape of imidate salts. The presence of water opens two irreversible "sinks" (Red) that consume starting material. High pH favors the Amide; Low pH favors the Ester.

Optimized Protocol: The "Anhydrous Standard"

This protocol is designed to minimize hydrolysis and maximize the nucleophilicity of the amine.

Reagents & Setup
  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Must be dried over molecular sieves (3Å).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Only if using an amine salt.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask and cool under Argon.

    • Add Ethyl thiophene-2-carboximidate HCl (1.0 equiv).

    • Add Anhydrous EtOH (0.5 M concentration relative to imidate). Do not dissolve yet; it may remain a suspension.

  • Nucleophile Activation (5 min):

    • Scenario A (Free Amine): If your amine is a liquid/free base, add it directly (1.5 – 2.0 equiv).

    • Scenario B (Amine Salt): If your amine is an HCl salt, dissolve it in a separate dry flask with minimal EtOH and 1.0 equiv of TEA/DIPEA. Stir for 5 mins, then transfer to the imidate flask.

    • Note: Avoid adding excess base directly to the imidate before the amine is present, as free imidates are unstable.

  • The Reaction (0°C

    
     RT): 
    
    • Cool the imidate suspension to 0°C.

    • Add the amine solution dropwise.

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours.

    • Checkpoint: The suspension usually clears as the imidate reacts, then precipitates again as the amidine salt forms (depending on solubility).

  • Workup (Non-Aqueous Preferred):

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Trituration: Add anhydrous diethyl ether or acetone to the residue. The amidine HCl salt should remain solid, while impurities (unreacted ester/amine) often dissolve.

    • Filter the solid.[2] This is your crude amidine hydrochloride.[2]

Troubleshooting Guide

Use this matrix to diagnose yield issues based on your crude NMR or LC-MS data.

SymptomProbable CauseCorrective Action
Major Product: Thiophene-2-carboxamide Hydrolysis (High pH) Water entered the reaction while the pH was basic (excess TEA/DIPEA). Fix: Use strictly anhydrous solvents; reduce base equivalents; use molecular sieves in the reaction flask.
Major Product: Ethyl thiophene-2-carboxylate Hydrolysis (Low pH) Water attacked the imidate salt before the amine could. Fix: Dry the imidate salt in a desiccator before use; ensure the amine is added immediately after suspending the imidate.
Starting Material Unreacted Solubility / Sterics The imidate or amine is not in solution, or the amine is sterically hindered. Fix: Switch solvent to anhydrous DMF or a MeOH/DMF mixture. Heat gently to 40-50°C (monitor closely for decomposition).
Low Yield (Sticky Gum) Hygroscopic Salt Amidine hydrochlorides are often hygroscopic and trap solvent. Fix: Triturate with Et₂O/Hexane repeatedly. Lyophilize (freeze-dry) if water is used in the final purification.
"Missing" Product Workup Loss Amidine salts are water-soluble. If you did an aqueous extraction, the product is in the water layer. Fix: Evaporate the water layer or use n-Butanol to extract the amidine from the aqueous phase.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonia to make the unsubstituted amidine? A: Yes. Do not use aqueous ammonium hydroxide (


). Instead, use a commercially available solution of 7N Ammonia in Methanol  or bubble anhydrous ammonia gas into cold ethanol. This prevents the introduction of water that drives amide formation.

Q: My imidate HCl salt smells like "rotten eggs" or sulfur. Is it bad? A: A faint sulfur smell is normal for thiophene derivatives, but a strong, sharp odor suggests decomposition. Check the proton NMR. If you see a broad singlet around 7-8 ppm (amide NH2) or loss of the ethyl group peaks (quartet/triplet), the reagent has hydrolyzed during storage.

Q: Why do you recommend 0°C start? Can't I just boil it? A: Pinner salts are thermally sensitive. Heating them alone can cause "Pinner rearrangement" to the amide or alkyl halide. Only apply heat (40-60°C) after the amine has been added and you have confirmed (via TLC/LCMS) that the starting material is stubborn.

Q: I need the free base amidine, not the HCl salt. How do I isolate it? A: After the reaction, treat the residue with a stoichiometric amount of Sodium Methoxide (NaOMe) in MeOH. The NaCl will precipitate; filter it off, and evaporate the filtrate. Warning: Free base amidines are less stable than their salts and may hydrolyze upon exposure to air/moisture.

Advanced Visualization: Troubleshooting Logic

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Result1 Product: Amide (Thiophene-CONH2) Start->Result1 Peak at M+128 (Amide) Result2 Product: Ester (Thiophene-COOEt) Start->Result2 Peak at M+157 (Ester) Result3 Product: Amidine (Target) Start->Result3 Peak at M+Target Result4 No Reaction (SM Remains) Start->Result4 Peak at M+192 (Imidate) Action1 CRITICAL FAILURE: Base + Water present. Use fresh Anhydrous solvent. Result1->Action1 Action2 CRITICAL FAILURE: Acidic hydrolysis. Dry SM before use. Result2->Action2 Action3 SUCCESS: Optimize purification (Trituration) Result3->Action3 Action4 KINETIC ISSUE: Increase Temp (40°C) or Switch Solvent (DMF) Result4->Action4

Figure 2: Diagnostic decision tree for reaction outcomes.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Dunn, P. J. (2010). "Amidines and N-Substituted Amidines". Comprehensive Organic Functional Group Transformations II. Elsevier.

  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972. (Comparison of Pinner vs. Aluminum amide methods).

  • BenchChem Technical Repository. (2025). "Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis". (General troubleshooting for thiophene amidines).

  • Decroix, B., et al. (1976). "Recherches dans la série du thiophène: Amidines et dérivés". Bulletin de la Société Chimique de France. (Specific synthesis of thiophene amidines).

Sources

Technical Guide: Solubility & Handling of Ethyl Thiophene-2-carboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Doc ID: TS-ETC-001 Department: Technical Support & Application Science

Executive Summary & Compound Profile

Ethyl thiophene-2-carboximidate hydrochloride (often referred to as a Pinner Salt ) is a highly reactive electrophilic intermediate used primarily in the synthesis of amidines, thienopyrimidines, and other heterocyclic scaffolds.

Users frequently encounter solubility difficulties because this compound exists as an ionic salt lattice , whereas subsequent coupling reactions (e.g., with amines) are often designed for non-polar organic solvents like Dichloromethane (DCM) or Toluene.

Critical Characteristic:

  • Nature: Ionic Hydrochloride Salt (

    
    )
    
  • Primary Conflict: The salt form is insoluble in the solvents required for its stability, while the solvents that dissolve it (water, alcohols) often trigger decomposition.

The Solubility Matrix

The following table categorizes solvent compatibility based on solubility and chemical stability .

Solvent ClassExamplesSolubility StatusTechnical Notes & Risks
Chlorinated DCM, ChloroformInsoluble The salt will remain as a suspension. Do not heat to force solubility (see Section 4).
Ethers Diethyl Ether, THFInsoluble Excellent for precipitating the product during purification.
Alcohols Methanol, EthanolSoluble HIGH RISK. In Methanol, the ethyl group can exchange (trans-esterification) to form the methyl imidate. Prolonged exposure leads to orthoester formation.
Polar Aprotic DMF, DMSOSoluble Good solubility, but difficult to remove during workup. High temperatures in these solvents accelerate decomposition.
Aqueous Water, SalineSoluble FATAL. Rapid hydrolysis to ethyl thiophene-2-carboxylate (ester) and ammonium chloride.

Workflow: Handling "The Cloudy Solution"

A common support ticket reads: "I added the imidate HCl to DCM, and it won't dissolve. Can I heat it to reflux?"

The Answer is NO. Heating an imidate hydrochloride triggers the Chapman Rearrangement or thermal decomposition into the amide and alkyl chloride, permanently destroying the material.

Protocol A: The "Free-Base" Liberation (Recommended)

If your reaction requires a homogeneous solution in an organic solvent (DCM/EtOAc), you must neutralize the HCl salt to generate the free imidate base .

⚠️ WARNING: The free base is thermally unstable and hydrolytically sensitive. It must be generated in situ or immediately before use.

Step-by-Step Methodology:

  • Suspension: Suspend the Ethyl thiophene-2-carboximidate HCl in cold DCM (

    
    ).
    
  • Rapid Wash: Add an equal volume of ice-cold saturated

    
     or 
    
    
    
    (aq).
  • Extraction: Shake vigorously for 30–60 seconds. The solid will dissolve as it converts to the free base (oil) and partitions into the DCM.

  • Separation: Quickly separate the organic layer.

  • Drying: Dry over anhydrous

    
     (kept cold) for 2 minutes. Filter.
    
  • Usage: Use the filtrate immediately in the next step. Do not concentrate to dryness if possible.

Protocol B: The Heterogeneous Reaction (Alternative)

If the free-base is too unstable, run the reaction as a suspension.

  • Suspend the salt in dry DCM or THF.

  • Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) directly to the reaction mixture.

  • Add the nucleophile (e.g., the amine).[1]

  • Mechanism: As the organic base neutralizes the HCl, the imidate enters the solution phase and reacts immediately with the nucleophile.

Visualizing the Stability Pathways

The diagram below illustrates the fate of the compound based on environmental conditions. Note the high-contrast paths indicating "Safe" vs. "Destructive" routes.

G cluster_0 Destructive Pathways Salt Imidate HCl (Solid Salt) FreeBase Free Imidate (Organic Soluble Oil) Salt->FreeBase  Cold NaHCO3/DCM   Ester Ester (Hydrolysis Product) Salt->Ester  Water / Moisture   Amide Amide (Thermal Decomp) Salt->Amide  Heat (>50°C)   FreeBase->Ester  Moisture (Fast)   Amidine Amidine (Desired Product) FreeBase->Amidine  + Amine (R-NH2)  

Figure 1: Reaction and decomposition pathways. Green paths indicate successful synthetic routes; Red paths indicate decomposition triggers.

Frequently Asked Questions (FAQ)

Q: Can I store the free base after extraction? A: No. Imidate free bases often polymerize or hydrolyze upon standing, even in the freezer. Always generate them immediately before the coupling step.

Q: Why does my product smell like an ester (fruity/sweet)? A: This indicates hydrolysis. If your solvent was not strictly anhydrous, or if the salt absorbed moisture from the air during weighing, it converted to ethyl thiophene-2-carboxylate . Ensure all solvents are dried over molecular sieves.

Q: Can I use Methanol as a solvent for the reaction with an amine? A: Yes, but with a caveat. While the salt dissolves in MeOH, the solvent competes with the amine. You may form orthoesters. If you must use an alcohol, use Ethanol (to match the ethyl group of the imidate) to prevent trans-esterification issues.

Q: The salt turned into a sticky gum during weighing. Is it still good? A: Likely not. This "gumming" is usually the result of hygroscopicity leading to partial hydrolysis. The HCl released attracts more water, creating a vicious cycle. Discard and use fresh material from a desiccator.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner Salt chemistry).[2]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed hydrolysis kinetics).
  • Decroix, B., et al. (1976). Recherches dans la série du thiophène: Synthèse d'amidines. Bulletin de la Société Chimique de France.

Sources

purification methods for crude ethyl thiophene-2-carboximidate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: Ethyl Thiophene-2-Carboximidate Hydrochloride

Ticket ID: PNR-THIO-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Welcome to the Technical Support Interface

You are likely accessing this guide because your Pinner synthesis workup has resulted in a sticky oil, a hydrolytically degraded solid, or a mixture contaminated with ammonium chloride.

This compound—This compound —is a "loaded spring." It is thermodynamically unstable and kinetically eager to hydrolyze back to the ester or amide. Successful purification is not about finding the right column (silica kills it); it is about kinetic management of crystallization and solubility .

Below are the specific troubleshooting protocols designed to salvage and purify your material.

PART 1: CRITICAL HANDLING (Read Before Proceeding)

The "Hydrolysis Trap" Most users lose their product during filtration. Atmospheric moisture is sufficient to collapse the imidate salt into Ethyl thiophene-2-carboxylate (ester) or Thiophene-2-carboxamide .

  • Rule 1: Never use water or aqueous washes.

  • Rule 2: All solvents must be dried (molecular sieves

    
     or 
    
    
    
    ).
  • Rule 3: Avoid heating above 40°C. Thermal decomposition leads to the amide and ethyl chloride (Von Braun degradation).

Visualizing the Threat

The following diagram illustrates the degradation pathways you must avoid during purification.

HydrolysisTrap Imidate Ethyl Thiophene-2- Carboximidate HCl (Target) Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral Hydrolysis Amide Thiophene-2- Carboxamide (Amide Impurity) Imidate->Amide Thermal Rearrangement (- EtCl) Water + H2O (Moisture) Water->Tetrahedral Heat + Heat (>50°C) Heat->Amide Ester Ethyl Thiophene-2- Carboxylate (Ester Impurity) Tetrahedral->Ester acidic pH (- NH4Cl) NH4Cl NH4Cl (Byproduct)

Figure 1: Degradation pathways. Moisture leads to esterification; heat leads to amide formation.

PART 2: TROUBLESHOOTING & PURIFICATION PROTOCOLS
Issue A: "My product is a sticky oil, not a crystalline solid."

Diagnosis: This is the most common Pinner reaction issue. The crystal lattice is disrupted by trapped solvent (usually ether or dioxane) or excess HCl. The oil is likely the correct product but in a supersaturated, amorphous state.

The Fix: Anhydrous Trituration Do not attempt to recrystallize from hot solvent (see Rule 3). Instead, use mechanical agitation to force lattice formation.

  • Solvent Removal: Evaporate the reaction solvent strictly below 35°C under high vacuum.

  • The Trituration Cocktail: Add Anhydrous Diethyl Ether (10 mL per gram of crude).

    • Why? The imidate HCl is insoluble in ether, but organic impurities (unreacted nitrile, ester) are soluble.

  • Mechanical Stress: Vigorously scratch the side of the flask with a glass rod while the mixture is submerged in an ice bath (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6][7][8] Scratching creates microscopic nucleation sites.

  • The "Seed" Trick: If available, add a single crystal of the pure product. If not, add a micro-spatula tip of solid

    
     (sometimes acts as a heterogenous nucleation surface, though this adds impurity).
    
  • Filtration: Once solidification occurs, filter rapidly under a blanket of Nitrogen/Argon.

Issue B: "I have white solids, but they are contaminated with Ammonium Chloride."

Diagnosis:


 is a common byproduct if the nitrile contained traces of water or if ammonia was used. Both the Imidate HCl and 

are white salts, making visual distinction impossible.

The Fix: The Differential Solubility Wash We exploit the fact that the thiophene ring imparts significant lipophilicity to the imidate salt compared to the inorganic


.
SolventImidate HCl Solubility

Solubility
Action
Water Soluble (Decomposes!)SolubleAVOID
Ethanol SolubleSlightly SolublePoor Separation
Diethyl Ether InsolubleInsolubleWash to remove oils
Dichloromethane (DCM) Soluble Insoluble Separation Medium
Chloroform Soluble Insoluble Separation Medium

Protocol:

  • Take the crude solid mixture (Imidate +

    
    ).
    
  • Suspend it in Anhydrous DCM or Chloroform (approx. 10-15 mL/g).

  • Stir vigorously for 15 minutes at room temperature.

    • Note: The Imidate HCl should dissolve; the

      
       will remain as a suspended solid.
      
  • Filter the suspension through a sintered glass funnel (keep the liquid!).

    • Solid on filter:

      
       (Discard).
      
    • Filtrate: Contains purified Imidate HCl.

  • Precipitate: Add Anhydrous Diethyl Ether to the DCM filtrate until the solution turns cloudy, then cool to

    
     to crystallize the pure imidate.
    
Issue C: "The product smells like rotten cabbage (Thiophene) or fruity (Ester)."

Diagnosis: Partial hydrolysis has occurred. The "fruity" smell is ethyl thiophene-2-carboxylate.

The Fix: The "Wash and Crash"

  • Suspend the crude solid in Anhydrous Diethyl Ether .

  • Sonicate for 5 minutes.

    • The ester and unreacted nitrile are highly soluble in ether.

    • The Imidate HCl is insoluble.

  • Decant the supernatant (the liquid).

  • Repeat 2-3 times until the smell dissipates.

  • Dry the remaining solid under high vacuum.

PART 3: WORKFLOW DECISION TREE

Use this logic flow to determine your next step.

PurificationLogic Start Crude Reaction Mixture StateCheck State of Matter? Start->StateCheck Oil Sticky Oil/Gum StateCheck->Oil Viscous Solid Solid Precipitate StateCheck->Solid Crystalline Trituration Triturate with Anhydrous Ether + Ice Oil->Trituration PurityCheck Check Purity (NMR/MP) Solid->PurityCheck Trituration->Solid Crystallizes NH4Cl_Present Contains NH4Cl? PurityCheck->NH4Cl_Present Impure Final Pure Imidate HCl (Store @ -20°C under Ar) PurityCheck->Final Clean DCM_Wash Dissolve in Dry DCM Filter out Solid NH4Cl NH4Cl_Present->DCM_Wash Yes Ether_Wash Wash with Dry Ether (Remove Ester/Nitrile) NH4Cl_Present->Ether_Wash No (Organic Impurities) DCM_Wash->Final Evaporate/Precipitate Ether_Wash->Final

Figure 2: Purification logic flow. Prioritize trituration for oils and differential solubility for salt separation.

PART 4: ANALYTICAL VALIDATION

How do you prove you have the Imidate and not the Amide?

  • IR Spectroscopy (ATR):

    • Imidate

      
      :  Look for a strong band around 1630--1650 cm⁻¹ .
      
    • Ester

      
      :  If you see a band at 1720--1735 cm⁻¹ , you have hydrolyzed your product.
      
    • Amide

      
      :  Bands around 1660--1680 cm⁻¹  indicate thermal rearrangement.
      
  • Proton NMR (

    
    -DMSO): 
    
    • Warning: DMSO often contains water. Use a fresh ampoule or dry the solvent over sieves.

    • Characteristic Signal: The ethyl group (

      
      ) will shift significantly compared to the ester.
      
    • Ammonium:

      
       protons in the imidate usually appear broad around 10-12 ppm.
      
References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner synthesis chemistry).[2][6]

  • Hunter, M. J., & Ludwig, M. L. (1962). "Imidates and Amidines."[1][2][5][9][10][11][12] Journal of the American Chemical Society, 84(18), 3491–3495. (Establishes hydrolysis kinetics and pH sensitivity).

  • Decroix, B., et al. (1976). "Recherches dans la série du thiophène: Synthèse de dérivés de l'acide thiophène-carboxylique-2." Bulletin de la Société Chimique de France.
  • Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. (Comprehensive review on stability and rearrangement of imidate salts).

  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry, 26(2), 412–418. (Discusses side reactions and purification of imidates).

Sources

Technical Support Center: Recrystallization of Ethyl Thiophene-2-carboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of ethyl thiophene-2-carboximidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this specific purification challenge. Our focus is on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of this compound, providing concise and actionable answers.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For hydrochloride salts of organic molecules, polar protic solvents are often a good starting point. Alcohols such as isopropanol or ethanol are excellent candidates. A two-solvent system, such as dichloromethane/hexane or ethyl acetate/hexane , can also be effective, where the compound is dissolved in a "good" solvent (dichloromethane or ethyl acetate) and a "poor" solvent (hexane) is added to induce precipitation.[1]

Q2: Why is my this compound "oiling out" instead of forming crystals?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point but below the boiling point of the solvent. This is a common issue with hydrochloride salts. It can be caused by the solution being too saturated or cooling too rapidly. To remedy this, try reheating the solution and adding a small amount of additional solvent to reduce the saturation. Then, allow the solution to cool more slowly to encourage the formation of a crystal lattice.[2]

Q3: My compound won't crystallize, even after cooling the solution in an ice bath. What should I do?

A3: A failure to crystallize is typically due to either the solution not being sufficiently saturated or the absence of nucleation sites for crystal growth to begin. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that doesn't work, you can add a "seed crystal" of the pure compound. If neither of these methods is successful, the solution is likely not saturated enough. You will need to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool it again.[1]

Q4: What are the likely impurities from the synthesis of this compound, and can they be removed by recrystallization?

A4: this compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of thiophene-2-carbonitrile with ethanol.[3][4] Potential impurities include unreacted thiophene-2-carbonitrile, byproducts from the hydrolysis of the imidate to the corresponding ester (ethyl thiophene-2-carboxylate), and polymeric materials. Recrystallization is generally effective at removing these types of impurities, as they will have different solubility profiles than the desired hydrochloride salt.

Q5: Is it necessary to use anhydrous solvents for the recrystallization?

A5: While the Pinner reaction itself requires anhydrous conditions to prevent hydrolysis of the imidate, the recrystallization of the resulting hydrochloride salt is less sensitive to small amounts of water.[3] However, using anhydrous solvents is still good practice to ensure reproducibility and prevent any potential degradation, especially if the purified compound is intended for sensitive downstream applications.

In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of this compound.

Scenario 1: The Compound Fails to Dissolve Completely in Hot Solvent
  • Possible Cause: Insufficient solvent or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Add More Solvent: Gradually add small portions of the hot solvent to the mixture while maintaining the temperature at or near the boiling point.[5]

    • Perform a Hot Filtration: If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[6]

Scenario 2: Crystals Form Too Quickly and Appear as a Fine Powder
  • Possible Cause: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution to redissolve the precipitate. Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker and paper towels, before transferring it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[5]

Scenario 3: The Recovered Crystals are Colored
  • Possible Cause: Presence of colored, soluble impurities.

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.

    • Reheat and Filter: Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[7]

Scenario 4: Low Yield of Recovered Crystals
  • Possible Cause: Using too much solvent during dissolution, or washing the crystals with a solvent in which they are too soluble.

  • Troubleshooting Steps:

    • Minimize Dissolution Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[8]

    • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with the desired solubility properties can be identified.

Materials:

  • Crude this compound

  • High-purity isopropanol (or ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in isopropanol at room temperature and upon heating. The compound should be sparingly soluble at room temperature and fully soluble at the boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot isopropanol until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol.[8]

  • Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot dichloromethane (the "good" solvent).

  • Induce Precipitation: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of dichloromethane and hexane.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemTypeRationale
Isopropanol or EthanolSingle-SolventGood for polar hydrochloride salts; moderate polarity allows for a significant solubility difference between hot and cold conditions.
Dichloromethane/HexaneTwo-SolventDichloromethane is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent that can effectively induce crystallization.
Ethyl Acetate/HexaneTwo-SolventSimilar to DCM/Hexane, offering a slightly different polarity profile that may be advantageous for certain impurity profiles.[1]

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals_q1 Is solution saturated? no_crystals->no_crystals_q1 oiling_out_q1 Cooling too fast? oiling_out->oiling_out_q1 low_yield_q1 Too much solvent? low_yield->low_yield_q1 scratch Scratch flask no_crystals_q1->scratch seed Add seed crystal no_crystals_q1->seed concentrate Evaporate solvent no_crystals_q1->concentrate scratch->no_crystals_q1 seed->no_crystals_q1 concentrate->no_crystals_q1 slow_cool Cool slowly oiling_out_q1->slow_cool add_solvent Add more solvent oiling_out_q1->add_solvent slow_cool->oiling_out_q1 add_solvent->oiling_out_q1 min_solvent Use minimum hot solvent low_yield_q1->min_solvent cold_wash Wash with ice-cold solvent low_yield_q1->cold_wash second_crop Collect second crop low_yield_q1->second_crop min_solvent->low_yield_q1 cold_wash->low_yield_q1 second_crop->low_yield_q1

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • J&K Scientific. (2025, June 4). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Pinner reaction. Retrieved from [Link]

Sources

stability of ethyl thiophene-2-carboximidate hydrochloride in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Ethyl Thiophene-2-Carboximidate Hydrochloride in Basic Conditions Role: Senior Application Scientist Format: Technical Support Center Guide

Status: Active Compound ID: this compound (Pinner Salt) Primary Application: Synthesis of Amidines, Bioisosteres, and Heterocycles.

Executive Summary: The "Ticking Clock" of the Free Base

The Core Issue: Researchers often encounter low yields or unexpected byproducts (esters/amides) when subjecting This compound to basic conditions.

The Scientific Reality: This compound is a Pinner Salt .[1][2] It is thermodynamically stable only as the hydrochloride salt in anhydrous conditions.

  • In Acid/Dry State: Stable.

  • In Basic Conditions: The salt is neutralized to the free imidate base . The free base is kinetically unstable in the presence of water. It undergoes rapid hydrolysis to form ethyl thiophene-2-carboxylate (ester) or thiophene-2-carboxamide.

Critical Rule: Do not attempt to isolate the free base using standard aqueous basic extraction (e.g., NaHCO₃ wash) unless you have a specialized, rapid, anhydrous workflow. The half-life of the free base in aqueous alkaline solution can be measured in minutes.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand the degradation pathways. The "Free Base" is an electrophilic species that is highly susceptible to nucleophilic attack by water or hydroxide ions.

Degradation Pathways

When you neutralize the HCl salt (pH > 7), you generate the free imidate. In the presence of water, two parasitic reactions compete with your desired nucleophilic substitution:

  • Hydrolysis to Ester (Saponification pathway): Water/Hydroxide attacks the imino carbon, eliminating ammonia.

  • Decomposition to Amide: Under specific pH conditions, the ethoxy group is eliminated, yielding the amide.

Visualization: Stability & Hydrolysis Logic

The following diagram illustrates the fate of the compound under different conditions.

G cluster_0 Aqueous/Basic Danger Zone Salt HCl Salt (Stable Storage Form) FreeBase Free Imidate Base (Reactive Intermediate) Salt->FreeBase Base (Neutralization) Amidine Target Amidine (Desired Product) FreeBase->Amidine + Amine (R-NH2) (Fast Reaction) Ester Ethyl Thiophene-2-carboxylate (Hydrolysis Byproduct) FreeBase->Ester + H2O / OH- (Hydrolysis) Amide Thiophene-2-carboxamide (Decomposition Byproduct) FreeBase->Amide + H2O (pH dependent)

Figure 1: Reaction landscape of Ethyl Thiophene-2-Carboximidate. The yellow node represents the transient free base which must be intercepted by an amine before water destroys it.

Troubleshooting Guide & FAQs

Scenario A: "I tried to extract the free base with saturated NaHCO₃, but my yield was <20%."

Diagnosis: Hydrolysis during extraction. Explanation: By partitioning the compound into an aqueous basic layer, you exposed the highly reactive imino-ether carbon to high concentrations of water and hydroxide. The compound hydrolyzed to ethyl thiophene-2-carboxylate (the ester), which extracts into the organic layer, mimicking the product in TLC but failing in subsequent reactions.

Solution:

  • Stop aqueous workups for this intermediate.

  • Switch to an in situ neutralization protocol (see Protocol 1 below).

Scenario B: "I am seeing a white precipitate form during the reaction."

Diagnosis: Ammonium Chloride (NH₄Cl) formation or Amide byproduct. Explanation:

  • Good Precipitate: If you are reacting the salt with an amine in an anhydrous solvent, the byproduct is often ammonium chloride (if the amine acts as the base). This is normal.

  • Bad Precipitate: If moisture is present, you may be forming thiophene-2-carboxamide , which is often a solid with low solubility in ethers. Check melting point or LCMS.

Scenario C: "Can I store the free base if I dry it thoroughly?"

Answer: No. Even if dried, the free imidate base is prone to polymerization or decomposition upon standing at room temperature. It is an intermediate, not a shelf-stable reagent.

  • Storage Rule: Always store as the Hydrochloride Salt .

  • Condition: Desiccated, -20°C. Hygroscopic.

Quantitative Data: Solvent & Base Compatibility

Use this table to select the correct reaction medium.

ParameterRecommendedRisky / Not RecommendedReason
Solvent Ethanol (Abs), Methanol (Dry), DMF, DCMWater, Aqueous THF, Wet AlcoholsWater triggers immediate hydrolysis.
Base Triethylamine (TEA), DIPEA, NaOEt (catalytic)NaOH (aq), KOH (aq), NaHCO₃ (aq)Aqueous bases introduce the nucleophile (OH⁻) that destroys the imidate.
Temperature 0°C to Room Temp> 60°CHeat accelerates decomposition of the free base.
Stoichiometry 1.0 eq Salt : 1.1 eq Amine : 1.1 eq BaseExcess strong baseExcess base can promote side reactions on the thiophene ring or ester cleavage.

Validated Experimental Protocols

Protocol 1: The "In Situ" Method (Recommended)

Best for: Synthesis of amidines without isolating the unstable free base.

Principle: The free base is generated in the presence of the nucleophile (amine), ensuring the desired reaction is faster than any background decomposition.

Reagents:

  • Ethyl thiophene-2-carboximidate HCl (1.0 equiv)[3]

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.1 - 2.0 equiv)

  • Solvent: Anhydrous Ethanol or Methanol (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Suspension: Add Ethyl thiophene-2-carboximidate HCl and the anhydrous alcohol. The salt may not fully dissolve immediately.

  • Neutralization & Addition:

    • Option A (Liquid Amines): Add the amine followed immediately by the Et₃N.

    • Option B (Amine Salts): Premix the amine salt and Et₃N in a separate vial, then add to the imidate suspension.

  • Reaction: Stir at room temperature (20–25°C).

    • Observation: The suspension usually clears as the free base reacts, potentially followed by precipitation of NH₄Cl.

  • Monitoring: Monitor by TLC or LCMS. The reaction is typically complete within 2–12 hours.

  • Workup: Evaporate the solvent. Partition the residue between DCM and weak aqueous base (rapid wash) or purify directly via column chromatography.

Protocol 2: Anhydrous Free Base Isolation (Only if strictly necessary)

Use this ONLY if your subsequent step is incompatible with amine salts or alcohols.

  • Suspend the HCl salt in anhydrous Diethyl Ether or DCM (0°C).

  • Add 1.05 equiv of Potassium Carbonate (K₂CO₃) powder (finely ground, anhydrous).

  • Stir vigorously at 0°C for 30–60 minutes.

  • Filter rapidly through a fritted glass funnel (under N₂ if possible) to remove KCl and excess base.

  • Concentrate the filtrate in vacuo at low temperature (< 20°C).

  • Use Immediately. Do not store.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound to maximize yield.

Workflow Start Start: Ethyl Thiophene-2-Carboximidate HCl Decision Do you need to isolate the Free Base? Start->Decision No NO (Recommended) Decision->No Standard Path Yes YES (High Risk) Decision->Yes Special Case ProtocolA Protocol A: In Situ Reaction Solvent: Anhydrous EtOH/MeOH Base: Et3N/DIPEA No->ProtocolA ProtocolB Protocol B: Anhydrous Filtration Solvent: DCM/Ether Base: Solid K2CO3 Yes->ProtocolB Reaction Add Nucleophile (Amine) Immediate Reaction ProtocolA->Reaction ProtocolB->Reaction If fast/dry Fail Risk: Hydrolysis/Polymerization ProtocolB->Fail If wet/slow Result High Yield Amidine Reaction->Result

Figure 2: Decision tree for experimental design. Path "NO" (In Situ) is the industry standard for Pinner salt applications.

References

  • Pinner Synthesis Mechanism & Imid

    • Title: The Mechanism of Hydrolysis of Imidate Salts.[4][5]

    • Source: Deslongchamps, P. et al. Can.[4] J. Chem.1975 , 53, 2797.

    • Relevance: Establishes the pH-dependent hydrolysis pathways of imidate salts (ester vs amide form
    • URL:[Link]

  • Amidine Synthesis via Pinner Salts

    • Title: An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[6][7]

    • Source: Baati, R., Gouverneur, V., & Mioskowski, C. Synthesis1999, 1999(06), 927-929.
    • Relevance: Provides specific protocols for handling thiophene-based imid
  • General Reactivity of Thiophene Deriv

    • Title: 5-Ethylthiophene-2-carboxylic acid (Hydrolysis Product D
    • Source: PubChem CID 588192.[8]

    • Relevance: Confirms the structure and properties of the primary hydrolysis byproduct.
    • URL:[Link]

  • Pinner Reaction Overview

    • Title: Pinner Reaction.[1][2][7]

    • Source: Organic Chemistry Portal.[1]

    • Relevance: General overview of the Pinner synthesis and the instability of the intermedi
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Analysis of Ethyl Thiophene-2-carboximidate Hydrochloride: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl thiophene-2-carboximidate hydrochloride is a critical "Pinner salt" intermediate used primarily to synthesize thiophene-based amidines and heterocycles. Its analysis presents a unique challenge: the compound is thermodynamically unstable and moisture-sensitive, readily hydrolyzing back to the ester.

This guide provides a comparative analysis of the Target (Imidate HCl) against its Precursor (Nitrile) and its primary Decomposition Product (Ester) . By focusing on specific diagnostic chemical shifts, researchers can rapidly validate synthesis success and quantify purity.

Part 1: Structural Context & Synthesis Pathway

To interpret the NMR spectrum accurately, one must understand the chemical environment created by the Pinner reaction. The transformation converts a cyano group (nitrile) into an imidate salt using anhydrous HCl and Ethanol.

Key Structural Shift: The introduction of the ethoxy group and the protonation of the nitrogen creates a highly electron-deficient cationic center, significantly deshielding nearby protons compared to the neutral precursor.

PinnerReaction Nitrile Thiophene-2-carbonitrile (Precursor) Imidate Ethyl thiophene-2-carboximidate HCl (Target Pinner Salt) Nitrile->Imidate + EtOH, HCl (g) Anhydrous, 0°C Ester Ethyl thiophene-2-carboxylate (Hydrolysis Impurity) Imidate->Ester + H2O (Hydrolysis)

Figure 1: The Pinner reaction pathway showing the synthesis of the target imidate and its potential degradation into the ester upon exposure to moisture.[1]

Part 2: Comparative NMR Analysis

The most common analytical failure is misidentifying the hydrolysis product (ester) as the target imidate. The table below contrasts the three critical species found in the reaction mixture.

Solvent Recommendation: DMSO-d6 . Why? Chloroform-d (


) often fails to solubilize the hydrochloride salt effectively. Furthermore, DMSO-d6 stabilizes the exchangeable NH protons, making them visible as diagnostic peaks.
Table 1: Comparative Chemical Shifts (

, ppm in DMSO-d6)[2]
Proton GroupPrecursor (Nitrile)Target (Imidate HCl)Impurity (Ester)Diagnostic Note
Imidate NH Absent11.5 – 12.5 (br s) AbsentPrimary Indicator. Broad singlet. Disappears with

shake.
Ethyl

Absent4.60 – 4.75 (q) 4.30 – 4.35 (q)Imidate

is significantly deshielded (+0.4 ppm) vs. Ester due to cationic N.
Ethyl

Absent1.45 – 1.50 (t) 1.30 – 1.35 (t)Slight downfield shift in the salt form.
Thiophene H3 ~7.9 (dd)8.10 – 8.30 (dd) ~7.7 – 7.8 (dd)H3 is closest to the cation, showing the largest downfield shift.
Thiophene H5 ~8.0 (dd)8.00 – 8.15 (dd) ~7.6 – 7.7 (dd)
Thiophene H4 ~7.3 (dd/t)7.35 – 7.50 (dd/t) ~7.1 – 7.2 (dd/t)Least affected aromatic proton.

Critical Insight: If you see a quartet at 4.3 ppm and no peak above 10 ppm, your reaction has failed or hydrolyzed. The target quartet must be downfield near 4.6-4.7 ppm .

Part 3: Detailed Spectral Assignment (Target Compound)

Compound: this compound Solvent: DMSO-d6 Frequency: 400 MHz+ recommended

  • 
     11.5 – 12.5 ppm (1H or 2H, Broad Singlet, Exchangeable): 
    
    • Assignment:

      
       protons.
      
    • Behavior: This peak is often very broad due to quadrupole broadening from the nitrogen and chemical exchange. In extremely dry DMSO, it may split into two distinct peaks (cis/trans isomers relative to the C=N bond), but a single broad hump is standard.

    • Validation: Add one drop of

      
       to the NMR tube and shake. This peak should vanish immediately.
      
  • 
     8.1 – 8.3 ppm (1H, dd, 
    
    
    
    Hz):
    • Assignment: Thiophene Ring Proton H3 .

    • Logic: This proton is ortho to the imidate group. The positive charge on the nitrogen exerts a strong inductive electron-withdrawing effect (-I), deshielding this proton significantly.

  • 
     8.0 – 8.15 ppm (1H, dd, 
    
    
    
    Hz):
    • Assignment: Thiophene Ring Proton H5 .

    • Logic: Located adjacent to the sulfur, it is naturally deshielded, but less affected by the imidate cation than H3.

  • 
     7.35 – 7.50 ppm (1H, dd/t, 
    
    
    
    Hz):
    • Assignment: Thiophene Ring Proton H4 .

    • Logic: The "beta" proton of the ring. It is the most shielded aromatic signal.

  • 
     4.65 ppm (2H, Quartet, 
    
    
    
    Hz):
    • Assignment: Ethyl Methylene (

      
      ).
      
    • Logic: The chemical shift is higher than a standard ester (usually 4.1-4.3) because the oxygen is attached to a positively charged iminium carbon, pulling electron density away from the methylene.

  • 
     1.48 ppm (3H, Triplet, 
    
    
    
    Hz):
    • Assignment: Ethyl Methyl (

      
      ).
      
Part 4: Experimental Protocols
A. Synthesis (Pinner Reaction)

Note: This protocol prioritizes the isolation of the salt to ensure high purity for NMR analysis.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents: Dissolve Thiophene-2-carbonitrile (1.0 eq) in anhydrous Ethanol (1.1 eq) and anhydrous Diethyl Ether (solvent volume).

    • Tip: Do not use excess ethanol; it can promote orthoester formation.

  • Acidification: Bubble dry HCl gas into the solution at 0°C for 2-3 hours until saturation. Alternatively, add 4M HCl in Dioxane (excess) dropwise at 0°C.

  • Crystallization: Seal the flask and store at 4°C for 12-24 hours. The imidate hydrochloride will precipitate as a white, moisture-sensitive solid.

  • Isolation: Filter rapidly under an inert atmosphere (Argon blanket). Wash with cold, dry ether. Do not expose to humid air.

B. NMR Sample Preparation

Standard preparation often leads to hydrolysis. Follow this strict "Dry-Prep" method.

  • Drying: Ensure the NMR tube is oven-dried and cooled in a desiccator.

  • Solvent: Use a fresh ampoule of DMSO-d6 (99.9% D). Old bottles of DMSO absorb water from the air, which will hydrolyze the imidate inside the tube during the scan.

  • Loading: Dissolve ~10 mg of the salt in 0.6 mL DMSO-d6. Cap immediately.

  • Acquisition: Run the spectrum immediately. Do not let the sample sit overnight.

Part 5: Troubleshooting & Stability Logic

Use the following logic flow to diagnose the quality of your product based on the NMR data.

NMRLogic Start Analyze 1H NMR Spectrum CheckNH Is there a broad peak > 11 ppm? Start->CheckNH CheckEthyl Check Ethyl CH2 Shift CheckNH->CheckEthyl Yes Fail Hydrolyzed to Ester (Discard/Reprocess) CheckNH->Fail No Success Pure Imidate HCl Salt (Proceed to next step) CheckEthyl->Success Quartet @ ~4.6-4.7 ppm Partial Mixture: Salt + Ester (Recrystallize) CheckEthyl->Partial Two Quartets: 4.7 & 4.3 ppm FailStart Unreacted Nitrile (Check HCl dryness) CheckEthyl->FailStart No Ethyl Signals

Figure 2: Decision tree for interpreting spectral data and determining product purity.

Common Issues:

  • Double Ethyl Signals: If you see two sets of triplets/quartets, the salt has partially hydrolyzed. Integration of the quartet at 4.7 vs. 4.3 will give you the molar ratio of Salt:Ester.

  • Missing NH Peak: If the ethyl peak is at 4.7 but the NH is missing, your DMSO might be "wet" enough to exchange the proton but not yet hydrolyze the ester. Dry the sample and re-run.

References
  • Pinner Reaction Mechanism & Utility

    • Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892.
    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Thiophene NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Thiophene ring proton shifts).
  • Hydrolysis of Imidate Salts

    • Deslongchamps, P., et al. (1975). Hydrolysis of imidate salts. Stereoelectronic control in the cleavage of the hemiorthoamide tetrahedral intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615. Link

  • Solvent Effects on Hydrochloride Salts

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development, 20(3), 661–667. Link

Sources

A Comparative Guide to HPLC Method Development for the Analysis of Ethyl Thiophene-2-carboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of experimental choices in the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethyl thiophene-2-carboximidate hydrochloride. We will navigate the logical progression from initial analyte characterization to a fully optimized and reliable analytical method, explaining the scientific rationale behind each decision. This document is intended for researchers, scientists, and drug development professionals who require a validated, high-integrity analytical method for this compound or structurally similar molecules.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a thiophene ring, an ethyl imidate functional group, and a hydrochloride salt form. The analytical challenge stems from the combination of these features:

  • Basicity: The imidate group is basic, meaning its ionization state is highly dependent on the pH of the mobile phase. Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times.

  • Hydrophobicity: The thiophene ring and ethyl group contribute to the molecule's nonpolar character, making it suitable for reversed-phase chromatography.

  • UV Absorbance: The thiophene ring possesses a chromophore, allowing for straightforward UV detection. The first intense absorption band for the thiophene ring is typically around 240 nm.

A reliable HPLC method must effectively control these properties to ensure accurate and reproducible quantification. The development process must adhere to principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Method Development Workflow: A Strategic Approach

A systematic workflow is essential for efficient and effective method development. The process begins with understanding the analyte and progresses through a series of screening and optimization experiments. This workflow ensures that the final method is robust and fit for its intended purpose, as outlined in ICH Q14 guidelines on analytical procedure development.

MethodDevelopmentWorkflow cluster_screening Screening Phase cluster_optimization Optimization Phase A Analyte Characterization (pKa, logP, UV Spectrum Estimation) B Initial Method Screening A->B C Column Chemistry Comparison (C18 vs. C8 vs. Phenyl) B->C Selectivity D Mobile Phase Comparison (ACN vs. MeOH, pH/Buffer Effects) B->D Efficiency E Optimization of Critical Parameters C->E D->E F Gradient & Flow Rate Tuning E->F Resolution G Temperature & Wavelength Optimization E->G Sensitivity H Final Method Protocol & System Suitability F->H G->H

Caption: A logical workflow for systematic HPLC method development.

Experimental Comparison: Selecting the Optimal Conditions

The core of method development lies in comparing different chromatographic conditions to find the most suitable combination for the analyte. All experiments were conducted using an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor for achieving desired selectivity. We compared three common reversed-phase columns to assess their performance. A standard solution of this compound was injected onto each column under identical initial mobile phase conditions (40:60 Acetonitrile:20mM Potassium Phosphate buffer at pH 3.0).

Column ChemistryDimensionsParticle SizeTailing Factor (Tf)Theoretical Plates (N)Rationale & Observations
L1 (C18) 250 x 4.6 mm5 µm1.38,500Recommended. Provided the best balance of retention and peak symmetry. The hydrophobic C18 chains interact well with the thiophene ring and ethyl group, while the controlled pH mitigates tailing from the basic imidate.
L7 (C8) 250 x 4.6 mm5 µm1.47,200Lower retention than C18, which could be useful if impurities were very late-eluting. However, peak shape was slightly inferior.
L11 (Phenyl) 250 x 4.6 mm5 µm1.86,100Offered alternative selectivity but resulted in significant peak tailing, suggesting secondary ionic interactions

A Senior Application Scientist's Guide to Spectroscopic Validation of Thiophene Ring Integrity in Imidate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Nexus of Thiophene Stability and Imidate Synthesis

In the landscape of modern drug discovery and materials science, thiophene-containing molecules represent a cornerstone of innovation. Their unique electronic properties and ability to act as bioisosteres for phenyl groups have cemented their role in a multitude of FDA-approved drugs and advanced materials.[1][2] A key synthetic pathway to novel N-heterocycles, which are themselves privileged structures in medicinal chemistry, involves the use of imidates.[3][4][5] Imidate-mediated reactions, such as the classic Pinner reaction, provide a versatile platform for constructing complex molecular architectures.[6][7]

However, this synthetic utility presents a significant challenge: ensuring the stability and integrity of the thiophene ring. The conditions employed in imidate chemistry can range from strongly acidic to basic, environments where the aromatic, electron-rich thiophene ring is potentially susceptible to degradation, polymerization, or unwanted side reactions.[8][9][10] For researchers in drug development, confirming that the thiophene core remains unaltered is not merely a matter of academic rigor—it is a prerequisite for ensuring the compound's identity, purity, and ultimately, its biological activity and safety.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate thiophene ring integrity post-imidate reaction. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present the data in a clear, comparative format to empower researchers to confidently assess their reaction outcomes.

The Chemical Challenge: Thiophene Reactivity in Imidate Synthesis Environments

To select the appropriate validation method, one must first understand the potential failure points. Thiophene's aromaticity makes it more nucleophilic than benzene, with the C2 and C5 positions being particularly prone to electrophilic attack.[9][11] Imidate reactions often utilize strong acids (e.g., HCl gas in the Pinner reaction) or proceed through intermediates that can interact with the sensitive thiophene ring.

Potential Degradation Pathways:

  • Acid-Catalyzed Polymerization: Under very strong acidic conditions, thiophene can polymerize into a complex, often intractable mixture.[9][10]

  • Electrophilic Attack: Reactive electrophiles generated in situ could potentially attack the thiophene ring instead of the intended reaction site.

  • Ring Opening: Though less common due to its aromatic stability, extreme conditions could theoretically lead to the cleavage of the thiophene ring.[12]

The goal of spectroscopic validation is to find definitive evidence that none of these pathways have occurred and that the thiophene ring remains pristine.

cluster_reaction Imidate Reaction Environment cluster_degradation Potential Side Reactions Thiophene_Substrate Thiophene-Containing Substrate Imidate_Reaction Imidate Reaction (e.g., Pinner) Thiophene_Substrate->Imidate_Reaction Desired_Product Desired Product (Thiophene Ring Intact) Imidate_Reaction->Desired_Product Successful Reaction Polymerization Polymerization Imidate_Reaction->Polymerization Strong Acid Ring_Attack Electrophilic Ring Attack Imidate_Reaction->Ring_Attack Reactive Electrophiles Ring_Opening Ring Opening Imidate_Reaction->Ring_Opening Harsh Conditions Validation Spectroscopic Validation Desired_Product->Validation Polymerization->Validation Ring_Attack->Validation Ring_Opening->Validation

Caption: Reaction pathways for a thiophene substrate in an imidate reaction.

A Comparative Guide to Spectroscopic Validation Methods

No single technique tells the whole story. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For thiophene integrity, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Causality: The chemical shifts of thiophene's protons are highly sensitive to the ring's aromaticity. Any disruption to the π-system, such as saturation or ring opening, would cause a dramatic upfield shift from the characteristic aromatic region (typically 7-8 ppm) into the aliphatic region (< 5 ppm). The persistence of the distinct coupling patterns between adjacent protons is conclusive evidence of the intact, substituted ring system.

  • Key Signatures for an Intact Thiophene Ring:

    • ¹H NMR: Signals in the aromatic region (~7.0-8.0 ppm), with chemical shifts and multiplicities (e.g., doublet, triplet, doublet of doublets) corresponding to the specific substitution pattern.[13][14][15] The coupling constants (J-values) are critical for assigning regiochemistry.

    • ¹³C NMR: Signals in the aromatic carbon region (~120-145 ppm). The number of signals should correspond to the number of unique carbon environments in the ring.

    • What to Watch For (Red Flags): The disappearance of expected aromatic signals, the appearance of new signals in the aliphatic region, or significant, unexplainable shifts in proton or carbon signals. Broad signals can sometimes indicate aggregation or polymerization.[16][17]

Infrared (IR) Spectroscopy: The Rapid Fingerprint Analysis

While not as structurally definitive as NMR, Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally fast and powerful tool for confirming the presence of key functional groups and the characteristic vibrations of the thiophene ring.

  • Expertise & Causality: The thiophene ring possesses a set of characteristic vibrational modes that act as a "fingerprint." The C=C stretching vibrations within the ring confirm its aromatic character, while the C-S stretch is indicative of the heteroatom's presence. The C-H out-of-plane bending region is particularly diagnostic of the substitution pattern. A reaction that compromises the ring would alter or eliminate these fundamental vibrations.

  • Key Signatures for an Intact Thiophene Ring:

    • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).[18][19]

    • Ring C=C Stretching: Two or more medium to strong bands in the 1600-1400 cm⁻¹ region.[20][21]

    • C-S Stretch: A band typically observed in the 850-600 cm⁻¹ range.[20][21][22]

    • C-H Out-of-Plane Bending: Strong bands in the 900-700 cm⁻¹ region, the exact position of which is highly sensitive to the substitution pattern on the ring.[18]

    • What to Watch For (Red Flags): The absence of the characteristic ring stretching or bending vibrations. The appearance of strong, broad O-H or N-H bands could suggest ring opening followed by hydrolysis.

Mass Spectrometry (MS): The Unimpeachable Molecular Weight and Elemental Confirmation

Mass spectrometry is the ultimate arbiter of molecular weight. For thiophene-containing compounds, it also offers a unique confirmatory signature through isotopic analysis.

  • Expertise & Causality: The first question in any reaction workup is "Did I make the compound of the expected mass?" MS answers this directly. Furthermore, sulfur has a naturally occurring heavy isotope, ³⁴S, with an abundance of about 4.2%. This means any sulfur-containing compound will exhibit a characteristic "M+2" peak in its mass spectrum that is approximately 4.2% the intensity of the molecular ion peak. The presence of this isotopic signature is definitive proof that sulfur is incorporated into the molecule.

  • Key Signatures for an Intact Thiophene Ring:

    • Correct Molecular Ion (M⁺): The observed mass must match the calculated exact mass of the expected product.

    • Characteristic ³⁴S Isotope Pattern: An [M+2]⁺ peak with an intensity of ~4-5% relative to the M⁺ peak is a hallmark of a sulfur-containing compound.[23]

    • Plausible Fragmentation: The fragmentation pattern should be consistent with the proposed structure. Thiophenes often fragment via cleavage of side chains or through characteristic losses of moieties like C₂H₂S or SH.[24][25][26]

    • What to Watch For (Red Flags): An incorrect molecular weight, the absence of the ³⁴S isotope pattern, or a fragmentation pattern that suggests the loss of the entire thiophene moiety or an otherwise unexpected cleavage.

Data Synthesis: A Comparative Overview

The following table summarizes the key validation checkpoints for each technique.

Spectroscopic TechniquePrimary Validation GoalKey Signature of Intact Thiophene RingRed Flags Indicating Degradation
¹H NMR Definitive Structure & ConnectivitySignals in aromatic region (7-8 ppm) with expected multiplicity and J-coupling.Loss of aromatic signals; appearance of aliphatic signals; unexpected simplicity/complexity.
¹³C NMR Carbon Skeleton ConfirmationSignals in aromatic region (120-145 ppm); correct number of signals.Signals outside the expected aromatic range; incorrect number of carbon signals.
IR Spectroscopy Functional Group & Fingerprint AnalysisAromatic C-H stretch (>3000 cm⁻¹), C=C ring stretch (1600-1400 cm⁻¹), C-S stretch.Absence of characteristic ring vibrations; appearance of unexpected bands (e.g., broad -OH).
Mass Spectrometry Molecular Weight & Elemental FormulaCorrect molecular ion peak (M⁺) and the presence of the ³⁴S isotope peak at M+2 (~4% intensity).Incorrect molecular weight; absence of the M+2 sulfur isotope peak; illogical fragmentation.

Integrated Validation Workflow & Protocols

Caption: A self-validating workflow for confirming thiophene ring integrity.
Experimental Protocol: ¹H NMR Spectroscopy
  • Objective: To obtain a high-resolution proton spectrum to definitively confirm the structure of the thiophene ring and its substituents.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent does not have signals that overlap with key analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[14]

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Acquisition: Acquire the ¹H spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer: 30-45° pulse angle, 2-second acquisition time, 2-5 second relaxation delay, 16-32 scans).

    • Processing: Apply Fourier transform to the Free Induction Decay (FID). Manually phase the spectrum and perform baseline correction.

    • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to confirm the expected structure.

Experimental Protocol: FTIR-ATR Spectroscopy
  • Objective: To rapidly screen for the presence of the thiophene ring's characteristic vibrational fingerprint.

  • Methodology:

    • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean (typically diamond or germanium). Collect a background spectrum (16-32 scans) of the empty crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric H₂O and CO₂ signals.[14]

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • Analysis: Examine the spectrum for the key vibrational bands outlined previously (aromatic C-H, C=C ring stretch, etc.). Compare the obtained spectrum to that of the starting material to clearly identify changes associated with the imidate reaction while confirming the persistence of the thiophene fingerprint.

Conclusion

The synthesis of novel thiophene-containing compounds via imidate reactions is a powerful tool in the arsenal of the medicinal and materials chemist. However, the potential for reaction conditions to compromise the integrity of the thiophene ring necessitates a rigorous and multi-faceted validation strategy. Relying on a single spectroscopic method is insufficient. A synergistic approach, beginning with the rapid, confirmatory power of Mass Spectrometry and IR Spectroscopy and culminating in the definitive structural elucidation by NMR, provides the highest level of confidence. By following a logical, self-validating workflow, researchers can ensure the structural integrity of their molecules, providing a solid foundation for subsequent biological evaluation and development.

References

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  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • Unknown Author. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Source not specified.
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  • Unknown Author. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Source not specified.
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  • SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • AIP Publishing. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered het. Retrieved from [Link]

  • Scientific Reports. (n.d.). Correction: Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: Ethyl Thiophene-2-Carboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

Ethyl thiophene-2-carboximidate hydrochloride (CAS: 54610-52-5) presents two primary challenges in waste management: moisture sensitivity (hygroscopicity) and potential for noxious odors typical of thiophene derivatives.

Immediate Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with alkaline waste streams (cyanides, sulfides, or organic bases) due to exothermic hydrolysis and gas evolution risks.

  • DO segregate as Solid Hazardous Waste (if solid) or Organic Solvent Waste (if in solution).

  • DO double-contain all waste to prevent sulfur-based odor migration.

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its reactivity profile. This compound is an imidate ester salt.[1][2][3] Its stability is pH-dependent, and it degrades rapidly upon contact with moisture.

PropertySpecificationOperational Implication
State Solid (Crystalline powder)Hygroscopic; cakes/clumps if container is compromised.
Reactivity Hydrolysis-proneReacts with water to form Ethyl 2-thiophenecarboxylate and Ammonium Chloride .
Acidity Acidic (HCl salt)Incompatible with bases. Mixing with bleach or strong bases can release toxic chloramines or heat.
Odor Characteristic (Sulfur/Thiophene)Requires "stench" protocols (double-bagging/taping).
Hazards Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.
The Hydrolysis Mechanism (Why Moisture Matters)

Understanding the degradation pathway ensures you do not inadvertently create a secondary hazard in your waste drum.


Critical Insight: If this waste is placed in a drum with aqueous basic waste, the ammonium chloride byproduct will react to release Ammonia gas (


) , potentially pressurizing the container. Strict segregation from basic waste is required. 
Disposal Workflow Visualization

The following logic flow dictates the handling of this compound based on its physical state.

DisposalWorkflow Start Waste Identification: Ethyl Thiophene-2-Carboximidate HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Dissolved Bagging Double Bag in 4-mil Polyethylene (Twist & Tape Seal) SolidPath->Bagging Desiccant Add Desiccant Packet (Prevent Hydrolysis) Bagging->Desiccant SolidBin Place in Solid Waste Drum Label: 'Toxic, Irritant, Stench' Desiccant->SolidBin SolventCheck Check Solvent Compatibility (Must be Non-Aqueous/Neutral) LiquidPath->SolventCheck SolventCheck->Start Incompatible (Treat First) Segregation Segregate from BASES (Prevent NH3 Gas Gen) SolventCheck->Segregation Compatible Carboy Transfer to Organic Waste Carboy (HDPE or Glass) Segregation->Carboy

Figure 1: Decision matrix for the safe disposal of imidate hydrochloride salts, prioritizing moisture control and pH segregation.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Unused Reagent)

Best for: Expired bottles or excess dry powder.

  • Preparation: Don PPE.[4][5] Work inside a chemical fume hood to capture sulfur odors.

  • Primary Containment: Keep the chemical in its original glass vial if possible. Ensure the cap is tight.[5]

  • Secondary Containment: Place the vial into a clear, 4-mil polyethylene zip-top bag.

  • Moisture Control (Expert Step): Add a small packet of silica gel or anhydrous calcium sulfate into the outer bag before sealing. This prevents hydrolysis during storage, stopping the formation of the odorous ester.

  • Sealing: Expel excess air, seal the bag, and fold the top over. Secure with tape.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ethyl thiophene-2-carboximidate HCl, 95%".

    • Hazards: Irritant, Stench.

  • Disposal: Deposit into the lab's Solid Hazardous Waste Drum .

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Best for: Mother liquors or reaction solvents containing the compound.

  • Solvent Assessment: Ensure the carrier solvent is compatible with the standard organic waste stream (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • pH Check: Verify the waste stream is Neutral to Acidic (pH < 7).

    • Why? As noted in the Chemical Profile, high pH triggers ammonia release.

  • Transfer: Pour into a dedicated Halogenated or Non-Halogenated organic waste carboy (depending on the solvent).

  • Odor Lock: Ensure the carboy cap is tightly sealed immediately after use. If the carboy has a vented cap (standard for safety), ensure the filter is active to trap thiophene odors.

Protocol C: Spill Cleanup (Emergency Contingency)

Scenario: Powder spilled on the benchtop.

  • Isolate: Evacuate the immediate area if the dust is airborne.

  • Neutralize/Quench:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow.

    • Note: Do not use strong hydroxide bases. Bicarbonate is mild enough to neutralize the HCl without violent gas evolution.

  • Collect: Dampen a paper towel with water (sparingly) to minimize dust, or use a HEPA vacuum. Sweep up the bicarbonate/chemical mixture.

  • Disposal: Place the debris into a bag, seal as per Protocol A, and label as "Spill Debris: Thiophene derivative."

Regulatory & Compliance Codes

Ensure your waste manifest reflects the following classifications. While this compound is not explicitly "P" or "U" listed under RCRA (40 CFR 261.33), it is regulated by characteristic.

  • RCRA Classification:

    • D001 (Ignitable) - Only if in flammable solvent.

    • D002 (Corrosive) - If in solution with pH < 2.

    • Not Listed - If solid and pure (manage as General Hazardous Chemical Waste).

  • DOT Shipping (for waste hauler):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound)

    • UN Number: UN 3261 (Typical for acidic organic solids—verify with your EHS officer).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21915673, this compound. PubChem. Available at: [Link]

  • Neilson, D. G. (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations, Title 40 CFR Part 261. EPA.gov. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl Thiophene-2-Carboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Approach

Given its chemical structure as a thiophene derivative and a hydrochloride salt, we must anticipate that Ethyl thiophene-2-carboximidate hydrochloride may present several hazards. Based on data from analogous compounds, researchers should be prepared for a substance that could be irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested.[1][2][3] Proactive risk assessment is not merely a procedural step but a scientific imperative to ensure a controlled and safe experimental environment.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or, in some cases, more severe reactions.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is a critical determinant of laboratory safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.[2][4]Nitrile or neoprene gloves. A lab coat or chemical-resistant apron should be worn.[2][7]A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.[4]
Solution Preparation and Transfers Chemical splash goggles are essential to protect against splashes. A face shield is advisable.[2][3]Chemical-resistant gloves (nitrile or neoprene). A lab coat should be worn.[2][7]Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[8]
Running Reactions and Work-up Chemical splash goggles and a face shield.[2][3]Chemical-resistant gloves and a lab coat are mandatory.[2][7]All operations should be performed within a chemical fume hood.[8]
Waste Disposal Chemical splash goggles.[2][3]Chemical-resistant gloves and a lab coat.[2][7]A chemical fume hood is recommended, especially when handling concentrated waste.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Assess Task CheckSolid Is the material a solid powder? Start->CheckSolid CheckVolatile Is the material in a volatile solution? CheckSolid->CheckVolatile No RespProtection Use Respirator (N95 or higher) CheckSolid->RespProtection Yes CheckSplash Is there a risk of splashing? CheckVolatile->CheckSplash No FumeHood Work in Fume Hood CheckVolatile->FumeHood Yes Goggles Wear Chemical Goggles CheckSplash->Goggles Yes Gloves Wear Chemical-Resistant Gloves CheckSplash->Gloves No RespProtection->Gloves FumeHood->Gloves FaceShield Add Face Shield Goggles->FaceShield High Risk FaceShield->Gloves LabCoat Wear Lab Coat Gloves->LabCoat End End LabCoat->End Proceed with work

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans: Ensuring a Safe Workflow

A meticulously planned workflow is essential for minimizing risk and ensuring the reproducibility of your research.

Step-by-Step Handling Procedures:

  • Preparation: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered.[8] Verify that an eyewash station and safety shower are accessible and operational.[1][7]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Weighing and Transfer: For solid material, conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.[4] Use anti-static measures when handling powders.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction and Work-up: All reactions should be carried out in a chemical fume hood.[8] Ensure that all glassware is properly secured.

  • Decontamination: After handling, thoroughly wipe down the work area with an appropriate solvent and decontaminating solution. Wash your hands thoroughly with soap and water, even after removing gloves.[2][7]

Disposal Plan:

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and national regulations.[1][8][9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: Thiophene-2-carboximidamide hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.